

# Application Notes and Protocols for Intravenous Nivolumab and Relatlimab Administration

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the intravenous administration of the fixed-dose combination of nivolumab and relatlimab (Opdualag™), a dual checkpoint inhibitor therapy targeting PD-1 and LAG-3. The provided protocols are based on publicly available data from preclinical studies and the pivotal RELATIVITY-047 clinical trial.

### Introduction

Nivolumab is a human immunoglobulin G4 (IgG4) monoclonal antibody that blocks the programmed death-1 (PD-1) receptor, while relatlimab is a human IgG4 monoclonal antibody that targets the Lymphocyte-Activation Gene-3 (LAG-3) receptor.[1] Co-expression of PD-1 and LAG-3 on tumor-infiltrating lymphocytes contributes to T-cell exhaustion and tumor-mediated immune suppression.[2] The combination of nivolumab and relatlimab synergistically enhances T-cell-mediated anti-tumor responses.[3] This fixed-dose combination is approved for the treatment of adult and pediatric patients (12 years of age or older) with unresectable or metastatic melanoma.[4][5]

### **Data Presentation**

# Table 1: Recommended Clinical Dosage and Administration



| Parameter                                                  | Recommendation                                                                                                   | Citation |
|------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------|----------|
| Drug Product                                               | Opdualag™ (nivolumab and relatlimab-rmbw)                                                                        | [4]      |
| Dosage Form                                                | Injection: 240 mg nivolumab<br>and 80 mg relatlimab per 20<br>mL (12 mg/mL and 4 mg/mL)<br>in a single-dose vial | [4][5]   |
| Recommended Dose (Adults and Pediatrics ≥12 years, ≥40 kg) | 480 mg nivolumab and 160 mg relatlimab                                                                           | [4][6]   |
| Administration Frequency                                   | Intravenously every 4 weeks                                                                                      | [4][6]   |
| Infusion Time                                              | 30 minutes                                                                                                       | [7][8]   |
| Duration of Therapy                                        | Until disease progression or unacceptable toxicity                                                               | [4][6]   |

### **Table 2: Infusion Solution Preparation and**

Concentration

| Patient Group                   | Maximum<br>Infusion<br>Volume | Nivolumab<br>Final<br>Concentration<br>Range | Relatlimab<br>Final<br>Concentration<br>Range | Citation |
|---------------------------------|-------------------------------|----------------------------------------------|-----------------------------------------------|----------|
| Adults and<br>Pediatrics ≥40 kg | 160 mL                        | 3 - 12 mg/mL                                 | 1 - 4 mg/mL                                   | [6][9]   |
| Adults <40 kg                   | 4 mL/kg                       | 3 - 12 mg/mL                                 | 1 - 4 mg/mL                                   | [9]      |

Note: The upper concentration limit represents administration without dilution.[5]

# **Table 3: Key Pharmacokinetic Parameters**



| Parameter                             | Nivolumab | Relatlimab | Citation |
|---------------------------------------|-----------|------------|----------|
| Volume of Distribution (steady state) | 6.6 L     | 6.6 L      | [10]     |
| Half-life                             | 26 days   | 27 days    | [10]     |
| Clearance (steady state)              | 7.6 mL/h  | 5.5 mL/h   | [10]     |

## **Signaling Pathway**

The combination of nivolumab and relatlimab targets two distinct inhibitory pathways that suppress T-cell activity. Nivolumab blocks the interaction between the PD-1 receptor on T-cells and its ligands (PD-L1 and PD-L2) on tumor cells and other cells in the tumor microenvironment.[11] This blockade prevents the downregulation of T-cell effector functions. Relatlimab binds to the LAG-3 receptor on T-cells, preventing its interaction with ligands such as MHC class II molecules on antigen-presenting cells and tumor cells.[1] The dual blockade of PD-1 and LAG-3 results in a more robust reactivation of exhausted T-cells and enhanced antitumor immunity.[3][12]





Dual Checkpoint Blockade by Nivolumab and Relatlimab

Click to download full resolution via product page

Fig. 1: Nivolumab and Relatlimab Signaling Pathway.

# Experimental Protocols Preclinical In Vitro T-Cell Activation Assay (Adapted from Thudium et al.)

This protocol describes a general method to assess the in vitro activity of relatlimab, alone or in combination with nivolumab, on T-cell activation.

Objective: To measure the enhancement of T-cell activation by blocking the LAG-3 and PD-1 pathways.



#### Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- Superantigen (e.g., Staphylococcal enterotoxin B)
- Relatlimab
- Nivolumab
- Isotype control antibodies
- Cell culture medium and supplements
- ELISA kit for IFN-y or other relevant cytokines
- 96-well cell culture plates

#### Methodology:

- Isolate PBMCs from healthy donor blood using density gradient centrifugation.
- Plate PBMCs in 96-well plates at a suitable density.
- Add relatlimab, nivolumab, the combination, or an isotype control antibody to the respective wells at various concentrations.
- Stimulate the T-cells with a suboptimal concentration of a superantigen.
- Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
- Collect the cell culture supernatants.
- Measure the concentration of IFN-y or other cytokines in the supernatants using an ELISA kit according to the manufacturer's instructions.
- Analyze the data to determine the dose-dependent effect of the antibodies on cytokine production as a measure of T-cell activation.



# Clinical Protocol for Intravenous Administration (Based on RELATIVITY-047 Trial and Prescribing Information)

This protocol outlines the clinical procedure for the intravenous administration of the nivolumab and relatlimab fixed-dose combination.

Objective: To safely administer the therapeutic dose of nivolumab and relatlimab to eligible patients.

### Patient Eligibility:

- Diagnosis of unresectable or metastatic melanoma.[4]
- Age ≥ 12 years and weight ≥ 40 kg.[4]
- Adequate organ function as determined by baseline laboratory tests (e.g., hematology, chemistry).[7]

#### Materials:

- Opdualag™ (nivolumab and relatlimab-rmbw) single-dose vials (240 mg nivolumab/80 mg relatlimab per 20 mL).[4]
- 0.9% Sodium Chloride Injection, USP or 5% Dextrose Injection, USP for dilution (if required).
   [7]
- Sterile, non-pyrogenic, low protein binding in-line filter (0.2 to 1.2 micrometer pore size).[6][7]
- · Intravenous infusion set and pump.

### Procedure:

- Dosage Calculation: For patients weighing ≥ 40 kg, the standard dose is 480 mg of nivolumab and 160 mg of relatlimab, which requires two 20 mL vials.[13]
- Preparation of Infusion Solution:



- Visually inspect the vials for particulate matter and discoloration. The solution should be clear to opalescent, and colorless to slightly yellow.[4][5]
- Withdraw the required volume from the vials.
- The drug can be administered undiluted or diluted with 0.9% Sodium Chloride or 5%
   Dextrose to a total volume not exceeding 160 mL.[7][14] The final concentration of
   nivolumab should be between 3-12 mg/mL and relatlimab between 1-4 mg/mL.[6]
- Gently invert the infusion bag to mix the solution. Do not shake.[14]
- Administration:
  - Administer the infusion solution intravenously over 30 minutes.[5][7]
  - Use an infusion set with a sterile, non-pyrogenic, low protein binding in-line filter (0.2 to 1.2 μm).[6][7]
  - Do not co-administer other drugs through the same intravenous line.[6]
  - Flush the intravenous line at the end of the infusion.
- Patient Monitoring:
  - Monitor vital signs (blood pressure, pulse, temperature) during the infusion for any signs of infusion-related reactions.
  - Monitor for immune-mediated adverse reactions throughout treatment and for up to 5 months after the last dose.[7]
  - Perform regular laboratory monitoring, including liver enzymes, creatinine, and thyroid function, at baseline and periodically during treatment.[5]

## **Experimental Workflow Diagram**

The following diagram illustrates a typical workflow for a clinical trial involving the administration of nivolumab and relatlimab.





Click to download full resolution via product page

Fig. 2: Generalized Clinical Trial Workflow.

Disclaimer: These protocols are for informational purposes for research and drug development professionals and are based on publicly available information. For clinical use, always refer to the latest approved prescribing information from the manufacturer and relevant regulatory agencies. For detailed experimental methodologies, consultation of the original research publications is recommended.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Bristol Myers Squibb Bristol Myers Squibb Announces RELATIVITY-047, a Trial Evaluating Anti-LAG-3 Antibody Relatlimab and Opdivo (nivolumab) in Patients with Previously Untreated Metastatic or Unresectable Melanoma, Meets Primary Endpoint of Progression-Free Survival [news.bms.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Nivolumab and Relatlimab in Patients With Advanced Melanoma That Had Progressed on Anti–Programmed Death-1/Programmed Death Ligand 1 Therapy: Results From the Phase I/IIa RELATIVITY-020 Trial PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. cancernetwork.com [cancernetwork.com]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical Characterization of Relatlimab, a Human LAG-3—Blocking Antibody, Alone or in Combination with Nivolumab PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase II study of nivolumab (nivo) in combination with relatlimab (rela) in patients (pts) with active melanoma brain metastases (MBM). ASCO [asco.org]
- 9. ascopubs.org [ascopubs.org]
- 10. Nivolumab/Relatlimab-rmbw: A Novel Dual Combination Therapy to Treat Adult and Pediatric Patients With Unresectable or Metastatic Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nivolumab and Relatlimab for Advanced Melanoma NCI [cancer.gov]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. Study Design | Opdualag® (nivolumab and relatlimab-rmbw) for HCPs [opdualaghcp.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Intravenous Nivolumab and Relatlimab Administration]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1668191#protocol-for-intravenous-administration-of-nivolumab-and-relatlimab]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com